molecular formula C6H2BrCl2N3 B1293119 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1131992-30-7

6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1293119
CAS RN: 1131992-30-7
M. Wt: 266.91 g/mol
InChI Key: QFWRTHITCIOTSI-UHFFFAOYSA-N
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Description

The compound "6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine" is a halogenated pyrrolopyrimidine, a class of nitrogen-containing heterocycles that have garnered interest due to their potential biological activities and applications in pharmaceutical chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into the chemistry of related halogenated pyrimidines and pyrrolopyrimidines, which can be useful for understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related pyrrolopyrimidines typically involves the condensation of various precursors such as hydrazones with nucleophiles or the cyclization of aldehyde-derived hydrazones mediated by halogens . For instance, the synthesis of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was achieved through bromine-mediated oxidative cyclization . Similarly, the synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines involved the reaction of diazomethane with acid chlorides followed by bromination . These methods suggest that the synthesis of 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine could potentially be carried out through analogous halogenation reactions and cyclization steps.

Molecular Structure Analysis

The molecular structure of halogenated pyrimidines is often confirmed by techniques such as single-crystal X-ray diffraction . The presence of halogen atoms on the pyrimidine ring can influence the molecular conformation and crystal packing through various intermolecular interactions. For example, in the crystal structure of a related compound, hydrogen bonds were observed to connect neighboring molecules to form dimers . These structural analyses are crucial for understanding the reactivity and potential binding interactions of the compound.

Chemical Reactions Analysis

Halogenated pyrimidines are versatile intermediates that can undergo various chemical reactions, including ring rearrangements like the Dimroth rearrangement , nucleophilic substitutions , and cross-coupling reactions . The presence of bromine and chlorine atoms on the pyrimidine ring of 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine would likely make it a suitable candidate for further functionalization through similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrimidines are influenced by their molecular structure and the nature of the substituents. For example, the lipophilicity and cell penetration abilities of pyrimidine derivatives can be correlated with their calculated log P values . The presence of halogens can also affect the stability of the compounds, as seen with the C-5 unsubstituted 1,2,4-triazolo[4,3-c]pyrimidine chemotype, which is susceptible to ring isomerization . These properties are important for the development of pharmaceutical agents and for understanding the behavior of the compounds under different conditions.

Scientific Research Applications

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

A green and economical Cu-catalyzed method has been reported for the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a key intermediate in the synthesis of numerous pyrrolo[2,3-d]pyrimidine derivatives. This method represents a step towards sustainable and cost-effective approaches in chemical synthesis (Wang et al., 2017).

Tyrosine Kinase Inhibitors and Anticancer Research

Another significant application is in the design and synthesis of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines analogues, which were evaluated as inhibitors of receptor tyrosine kinases (RTKs). These compounds have shown potential as anticancer agents due to their inhibitory effect on RTKs, demonstrating enhanced cytotoxicity compared to clinically used drugs (Gangjee et al., 2010).

Development of Antifolates

The compound has also been utilized in the synthesis of classical, three-carbon-bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as antifolates. These analogues exhibit enhanced inhibitory activity against tumor cells in culture, indicating their potential as antitumor agents by inhibiting purine biosynthesis (Gangjee et al., 2004).

Vascular Endothelial Growth Factor Receptor-2 Inhibitors

Research has also led to the synthesis of N(4)-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds have shown significant inhibition of tumor growth, angiogenesis, and metastasis in mouse models, underscoring their potential as antiangiogenic and antitumor agents (Gangjee et al., 2010).

Future Directions

The future directions for “6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” could involve further exploration of its potential anticancer activity. Given the promising results of some pyrrolopyrimidine derivatives in in vitro anticancer studies , there may be potential for “6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” to be developed as a novel anticancer drug.

properties

IUPAC Name

6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2N3/c7-3-1-2-4(8)11-6(9)12-5(2)10-3/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWRTHITCIOTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=NC(=N2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235551
Record name 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
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Molecular Weight

266.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

1131992-30-7
Record name 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
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Record name 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
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